molecular formula C16H10F2N2O3 B5979345 N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide

Katalognummer B5979345
Molekulargewicht: 316.26 g/mol
InChI-Schlüssel: JNTWTSSNWJGNPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used in clinical practice since 1971. Diflunisal is structurally similar to salicylic acid, which is the active ingredient in aspirin. However, it has a longer half-life and is more potent than aspirin.

Wirkmechanismus

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins, which mediate pain and inflammation. By inhibiting the activity of COX-2, N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1, which are involved in the recruitment of leukocytes to sites of inflammation. Additionally, N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has a long half-life and is well-tolerated, which makes it suitable for use in chronic studies. However, N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has some limitations. It is a non-specific inhibitor of COX enzymes at high concentrations, which can lead to off-target effects. Additionally, N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide can interfere with the metabolism of other drugs, which can complicate experimental designs.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the development of N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide analogs with improved pharmacokinetic properties. Additionally, there is interest in using N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide as a tool for studying the role of COX-2 in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Finally, there is interest in exploring the potential of N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide as a chemopreventive agent, as it has been shown to have anti-cancer properties in preclinical studies.

Synthesemethoden

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized by reacting 2,4-difluorobenzoyl chloride with 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with isoxazolecarboxamide to yield N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide. The synthesis of N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied and optimized, and several modifications have been made to improve the yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of molecules that mediate pain and inflammation. N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide is a selective inhibitor of COX-2, which is the isoform of COX that is responsible for inflammation and pain. This makes N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide a promising drug for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-10-3-6-13(12(18)7-10)19-16(22)14-8-15(23-20-14)9-1-4-11(21)5-2-9/h1-8,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTWTSSNWJGNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluorophenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.